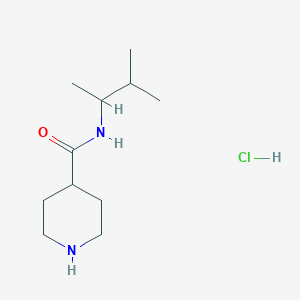
2,2-ジフルオロ-2-(4-フルオロフェニル)アセトニトリル
概要
説明
2,2-Difluoro-2-(4-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring substituted with a fluorine atom. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in the development of new drugs due to its unique fluorinated structure which can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry:
準備方法
Synthetic Routes and Reaction Conditions:
Fluorination of Phenylacetonitrile: One common method involves the fluorination of phenylacetonitrile using a fluorinating agent such as or .
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by selective fluorination and nitrile formation.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines under specific conditions using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 2,2-Difluoro-2-(4-fluorophenyl)acetic acid.
Reduction: 2,2-Difluoro-2-(4-fluorophenyl)ethylamine.
作用機序
The mechanism by which 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity to molecular targets such as enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
類似化合物との比較
2,4-Difluorophenylacetonitrile: Similar in structure but with different fluorine substitution pattern.
2,2-Difluoro-2-phenylacetonitrile: Lacks the additional fluorine on the phenyl ring.
Uniqueness:
特性
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQWMZOIYDDHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-43-4 | |
| Record name | 2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)


![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)









